N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
Piperidine derivatives, such as the one you’re interested in, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of ongoing research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the specific substituents attached to the piperidine ring. In general, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Fluorescence and Zinc Sensing
One study discusses the synthesis of analogues related to a Zinquin-related fluorophore, showcasing the compound's involvement in fluorescence and zinc sensing. This research highlights the compound's capacity to form fluorescent complexes with Zn(II), except for specific derivatives, marking its significance in biochemical applications involving zinc detection (M. Kimber et al., 2003).
Antitumor Activity
Another study focuses on the synthesis of sulfamido-anthraquinones, including derivatives similar to the compound , to evaluate their antitumor potential. The findings suggest slight antitumor activity for specific derivatives, pointing towards the compound's utility in the development of anticancer agents (M. Teijeira et al., 1996).
Photodynamic Therapy Applications
Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, containing Schiff base, has shown promising properties for photodynamic therapy, a treatment method for cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (M. Pişkin et al., 2020).
Anti-HIV Potential
A series of derivatives related to the compound were synthesized and tested for their potential as anti-HIV agents. Selected derivatives demonstrated effective in vitro anti-HIV-1 activity, indicating the compound's relevance in the development of new treatments for HIV (Z. Brzozowski & F. Sa̧czewski, 2007).
Future Directions
The field of piperidine derivatives is a vibrant area of research, with potential applications in the development of new pharmaceuticals . Future research will likely continue to explore the synthesis of new piperidine derivatives, their potential biological activities, and their mechanisms of action.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-11-14(3)5-6-16(17)22-4/h5-6,11,13,15,18H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPZITBWGNVEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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